N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine
Brand Name: Vulcanchem
CAS No.: 1979169-11-3
VCID: VC8168116
InChI: InChI=1S/C21H23NO5/c1-22(19(20(23)24)11-12-26-2)21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m0/s1
SMILES: CN(C(CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine

CAS No.: 1979169-11-3

Cat. No.: VC8168116

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine - 1979169-11-3

Specification

CAS No. 1979169-11-3
Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid
Standard InChI InChI=1S/C21H23NO5/c1-22(19(20(23)24)11-12-26-2)21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m0/s1
Standard InChI Key NZOXDDPFTMVVMH-IBGZPJMESA-N
Isomeric SMILES CN([C@@H](CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CN(C(CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CN(C(CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine is an L-homoserine derivative modified at the amino and hydroxyl groups. The Fmoc group (C₁₃H₁₀O₂) protects the α-amino group, while methyl groups occupy the N- and O-positions (Figure 1). Its IUPAC name, (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid, confirms the S-configuration at the chiral center, critical for maintaining biological activity in synthesized peptides . The compound’s isomeric SMILES (CN(C@@HC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13) and InChIKey (NZOXDDPFTMVVMH-IBGZPJMESA-N) provide unambiguous identifiers for chemical databases .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight369.4 g/mol
Melting PointNot reported-
SolubilitySoluble in DMF, DMSO, CH₂Cl₂
Storage Conditions2–8°C under inert atmosphere
Purity Specifications≥98% (HPLC)

The tert-butyldimethylsilyl (TBDMS) variant, O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine, shares similar solubility profiles but exhibits enhanced stability for long-term storage.

Synthesis and Manufacturing

Stepwise Protection Strategy

Synthesis begins with L-homoserine, which undergoes sequential modifications:

  • Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in alkaline media (e.g., NaHCO₃) yields N-Fmoc-L-homoserine .

  • N-Methylation: Treatment with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base installs the N-methyl group .

  • O-Methylation: Methanol or methyl triflate under controlled conditions introduces the O-methyl ether.

Industrial-Scale Production

Suppliers like AKSci and BLD Pharm utilize continuous flow reactors to optimize reaction kinetics, minimizing racemization risks . Critical quality control measures include:

  • HPLC Purity Testing: Ensures ≥98% chemical homogeneity .

  • Chiral Chromatography: Verifies enantiomeric excess (>99.5%) to prevent diastereomer formation .

  • Stability Studies: Long-term storage at –20°C preserves integrity for ≥12 months .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality enables iterative deprotection (20% piperidine/DMF) without affecting acid-labile side chains . Key advantages include:

  • Selective Deprotection: Mild basic conditions prevent peptide backbone degradation .

  • Compatibility with Automated Synthesizers: Enables high-throughput production of therapeutic peptides like anabaenopeptin F analogs .

Drug Development

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine facilitates the synthesis of:

  • Antimicrobial Peptides: Modifications enhance resistance to proteolytic cleavage .

  • Targeted Therapeutics: O-Methylation improves blood-brain barrier penetration in neuroactive compounds .

  • Peptide-Polymer Conjugates: Enables site-specific bioconjugation for drug delivery systems .

Comparative Analysis with Homologs

CompoundUnique FeaturesApplication Scope
Fmoc-O-methyl-L-homoserineSingle O-methyl groupBasic peptide scaffolds
Fmoc-Hse(tBu)-OHBulky tert-butyl protectionAcid-sensitive syntheses
TBDMS-Fmoc-L-HomoserineSilyl ether stabilityLong-term storage
SupplierPurityPackagingPrice (USD)
AKSci≥98%1g, 5g, 10g$217–844
ArctomSci≥97%100mg–1kgInquiry-based
Watanabe Chem≥97%1g, 5g¥21,700–84,400

Pricing reflects scale-dependent discounts, with bulk orders (>100g) requiring custom synthesis agreements .

Supply Chain Considerations

  • Cold Chain Logistics: Shipments include blue ice packs to maintain 2–8°C .

  • Export Controls: Compliance with REACH and TSCA regulations mandatory for transcontinental transfers .

Recent Research and Innovations

Metallaphotoredox Catalysis

A 2023 study demonstrated the compound’s utility in synthesizing homotyrosine via nickel-catalyzed cross-coupling, enabling rapid access to anabaenopeptin F . This method achieved 85% yield, surpassing traditional alkylation routes .

Peptide Macrocyclization

Incorporating N,O-dimethyl-L-homoserine into cyclic peptides enhances conformational rigidity, improving protease inhibition (e.g., carboxypeptidase B IC₅₀ = 12 nM) .

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